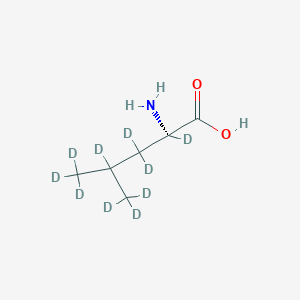

L-ロイシン-d10

概要

説明

L-ロイシン-d10は、必須分岐鎖アミノ酸であるL-ロイシンの重水素標識形態です。重水素は水素の安定同位体であり、L-ロイシンに取り込まれることでthis compoundが生成されます。この化合物は主に科学研究、特に代謝経路やタンパク質合成を伴う研究で使用されます。 L-ロイシン自体は、細胞の成長と代謝に重要な役割を果たす、ラパマイシン標的タンパク質(mTOR)シグナル伝達経路の活性化に関与していることが知られています .

2. 製法

合成経路と反応条件: this compoundの合成には、L-ロイシン分子への重水素の組み込みが含まれます。これは、以下を含むさまざまな方法で達成できます。

水素-重水素交換: この方法は、特定の条件下で重水素化溶媒を使用して、L-ロイシン中の水素原子を重水素原子と交換することを伴います。

工業生産方法: this compoundの工業生産には、通常、重水素化原料を使用した大規模な化学合成が含まれます。 このプロセスは、高収率と高純度のために最適化されており、最終製品が研究用途に必要な仕様を満たしていることを保証します .

科学的研究の応用

L-Leucine-d10 has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.

Biology: L-Leucine-d10 is used to study protein synthesis and degradation, as well as the regulation of metabolic pathways.

Medicine: Research involving L-Leucine-d10 helps in understanding diseases related to amino acid metabolism and developing potential therapeutic interventions.

作用機序

L-ロイシン-d10は、主にラパマイシン標的タンパク質(mTOR)シグナル伝達経路の活性化を介してその効果を発揮します。この経路は、細胞の成長、タンパク質合成、および代謝の調節に不可欠です。this compoundは、mTOR経路に関与する特定の受容体やタンパク質に結合し、その活性化につながります。 これにより、タンパク質合成と細胞成長が促進されます .

生化学分析

Biochemical Properties

L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM .

Cellular Effects

L-Leucine-d10 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, L-Leucine-d10 decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells .

Molecular Mechanism

L-Leucine-d10 exerts its effects at the molecular level through various mechanisms. It activates the mTOR signaling pathway , which is crucial for protein synthesis and muscle growth. It also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of L-Leucine-d10 over time in laboratory settings have been observed. It has been found to be stable, with no significant degradation over time

Dosage Effects in Animal Models

The effects of L-Leucine-d10 vary with different dosages in animal models. For instance, it stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner

Metabolic Pathways

L-Leucine-d10 is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels

Transport and Distribution

L-Leucine-d10 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-d10 involves the incorporation of deuterium into the L-Leucine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-Leucine with deuterium atoms using deuterated solvents under specific conditions.

Chemical Synthesis: Deuterated precursors are used to synthesize L-Leucine-d10 through a series of chemical reactions.

Industrial Production Methods: Industrial production of L-Leucine-d10 typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

化学反応の分析

反応の種類: L-ロイシン-d10は、以下を含むさまざまな化学反応を起こすことができます。

酸化: this compoundは、ケト酸を形成するために酸化することができます。

還元: 還元反応は、ケト酸をthis compoundに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化はケト酸を生成する可能性がありますが、還元はケト酸からthis compoundを再生できます .

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: アミノ酸代謝の経路とメカニズムを理解するためのトレーサーとして使用されます。

生物学: this compoundは、タンパク質合成と分解、および代謝経路の調節を研究するために使用されます。

医学: this compoundを伴う研究は、アミノ酸代謝に関連する病気の理解と潜在的な治療介入の開発に役立ちます。

類似化合物との比較

L-ロイシン-d10は、重水素標識されているため、他の類似化合物とは異なります。類似の化合物には、以下が含まれます。

L-ロイシン: 重水素標識されていないL-ロイシンの形態であり、mTOR経路を活性化しますが、重水素標識はされていません。

L-イソロイシン: 同じ代謝機能を持つ別の分岐鎖アミノ酸ですが、構造特性が異なります。

This compoundのユニークさは、代謝研究におけるトレーサーとしての使用にあり、重水素化されていない化合物では得られないアミノ酸代謝のダイナミクスに関する洞察を提供します。

特性

IUPAC Name |

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584053 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106972-44-5 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?

A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like L-Leucine-d10 can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.

Q2: How are specific labeling strategies with deuterated amino acids beneficial?

A2: Strategically incorporating L-Leucine-d10 at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate](/img/structure/B8847.png)